Hydroxy-PEG8-acid sodium salt
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Overview
Description
Hydroxy-PEG8-acid sodium salt is a polyethylene glycol (PEG) derivative that contains a hydroxyl group and a terminal carboxylic acid in its sodium salt form. This compound is widely used as a PEG linker in various scientific and industrial applications due to its stability, solubility, and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxy-PEG8-acid sodium salt is synthesized through the reaction of polyethylene glycol with a carboxylic acid derivative. The hydroxyl group of the PEG reacts with the carboxylic acid to form an ester bond, which is then converted to the sodium salt form to enhance stability and solubility .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The process typically includes the use of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate the formation of stable amide bonds .
Chemical Reactions Analysis
Types of Reactions
Hydroxy-PEG8-acid sodium salt undergoes various chemical reactions, including:
Substitution Reactions: The hydroxyl group can be replaced with other reactive functional groups.
Amide Bond Formation: The terminal carboxylic acid reacts with primary amine groups in the presence of activators to form stable amide bonds
Common Reagents and Conditions
Activators: EDC, HATU
Solvents: Water, organic solvents
Conditions: Mild temperatures, neutral to slightly acidic pH
Major Products Formed
The major products formed from these reactions include PEGylated compounds, which are widely used in drug delivery and bioconjugation .
Scientific Research Applications
Hydroxy-PEG8-acid sodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates the conjugation of biomolecules for various biological studies.
Medicine: Employed in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Utilized in the production of PEGylated products for various industrial applications.
Mechanism of Action
The mechanism of action of Hydroxy-PEG8-acid sodium salt involves its ability to form stable amide bonds with primary amine groups. This reaction is facilitated by activators such as EDC or HATU, which promote the formation of a stable intermediate that reacts with the amine group to form the final product. The hydrophilic PEG spacer increases solubility in aqueous media, enhancing the overall effectiveness of the compound .
Comparison with Similar Compounds
Hydroxy-PEG8-acid sodium salt is unique due to its combination of a hydroxyl group and a terminal carboxylic acid in the sodium salt form. Similar compounds include:
- Hydroxy-PEG4-acid sodium salt
- Hydroxy-PEG6-acid sodium salt
- Hydroxy-PEG12-acid sodium salt
These compounds differ in the length of the PEG chain, which affects their solubility, reactivity, and applications .
Properties
Molecular Formula |
C19H37NaO11 |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
sodium;3-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C19H38O11.Na/c20-2-4-24-6-8-26-10-12-28-14-16-30-18-17-29-15-13-27-11-9-25-7-5-23-3-1-19(21)22;/h20H,1-18H2,(H,21,22);/q;+1/p-1 |
InChI Key |
OMXVTELEUCXRRT-UHFFFAOYSA-M |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCO)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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